molecular formula C7H11NO2 B13275000 3-(1,1-Dimethylethyl)-5(4H)-isoxazolone

3-(1,1-Dimethylethyl)-5(4H)-isoxazolone

Cat. No.: B13275000
M. Wt: 141.17 g/mol
InChI Key: NXPNBKNROINPPF-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylethyl)-5(4H)-isoxazolone is a chemical compound known for its unique structure and properties It belongs to the class of isoxazolones, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

The synthesis of 3-(1,1-Dimethylethyl)-5(4H)-isoxazolone typically involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the isoxazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(1,1-Dimethylethyl)-5(4H)-isoxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazolone ring to more saturated structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,1-Dimethylethyl)-5(4H)-isoxazolone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(1,1-Dimethylethyl)-5(4H)-isoxazolone exerts its effects involves interactions with various molecular targets. The isoxazolone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, modulating biological processes.

Comparison with Similar Compounds

3-(1,1-Dimethylethyl)-5(4H)-isoxazolone can be compared with other isoxazolone derivatives, such as:

    3-Methyl-5(4H)-isoxazolone: Similar structure but with a methyl group instead of a tert-butyl group.

    3-Phenyl-5(4H)-isoxazolone: Contains a phenyl group, offering different reactivity and applications.

    3-Ethyl-5(4H)-isoxazolone: An ethyl group substitution, affecting its physical and chemical properties.

The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to other isoxazolone derivatives.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-tert-butyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C7H11NO2/c1-7(2,3)5-4-6(9)10-8-5/h4H2,1-3H3

InChI Key

NXPNBKNROINPPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=O)C1

Origin of Product

United States

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